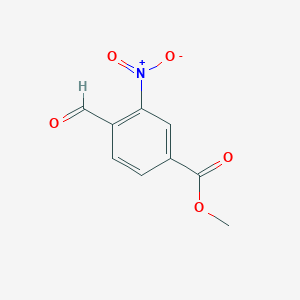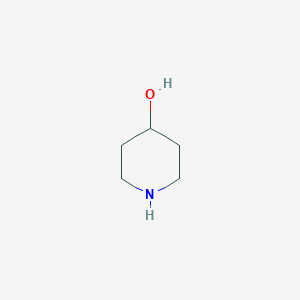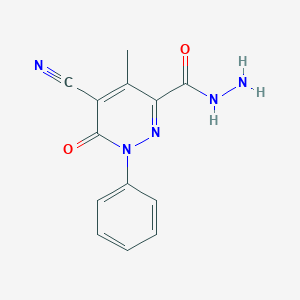
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound is also known as CPDH and has been synthesized using different methods. CPDH has shown promising results in biochemical and physiological studies, which makes it a valuable compound for future research.
Mechanism Of Action
The mechanism of action of CPDH is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in disease progression. CPDH has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis. It also inhibits the activity of cyclooxygenase-2, which is responsible for inflammation.
Biochemical And Physiological Effects
CPDH has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are major contributors to various diseases. CPDH has also been found to induce apoptosis, which is a process of programmed cell death that is important for the prevention of cancer.
Advantages And Limitations For Lab Experiments
CPDH has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various studies. However, CPDH also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It is also relatively unstable and can degrade quickly under certain conditions.
Future Directions
There are several future directions for the research on CPDH. One potential area of research is the development of CPDH-based drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of CPDH and its interactions with various enzymes and proteins. Additionally, the development of more stable and soluble forms of CPDH could also be an area of future research.
Conclusion:
In conclusion, CPDH is a valuable compound for scientific research due to its potential applications in various fields. It has shown promising results in biochemical and physiological studies and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to develop more stable and soluble forms of the compound.
Synthesis Methods
CPDH can be synthesized using different methods, but the most common one involves the reaction of 4-methyl-5-oxo-1-phenylpyridazine-3-carboxylic acid hydrazide with acetic anhydride and sodium cyanide. This reaction results in the formation of CPDH, which can be purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
CPDH has been extensively studied for its potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and antitumor properties. CPDH has also shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
CAS RN |
145121-27-3 |
|---|---|
Product Name |
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide |
Molecular Formula |
C13H11N5O2 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
5-cyano-4-methyl-6-oxo-1-phenylpyridazine-3-carbohydrazide |
InChI |
InChI=1S/C13H11N5O2/c1-8-10(7-14)13(20)18(9-5-3-2-4-6-9)17-11(8)12(19)16-15/h2-6H,15H2,1H3,(H,16,19) |
InChI Key |
BPZXGKPFCACNIJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N=C1C(=O)NN)C2=CC=CC=C2)C#N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C(=O)NN)C2=CC=CC=C2)C#N |
synonyms |
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarbohydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



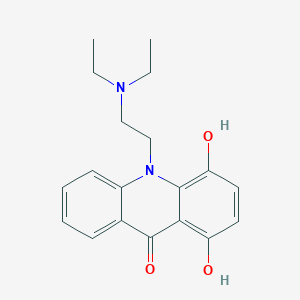
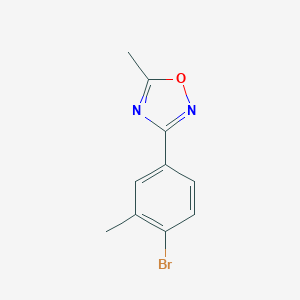

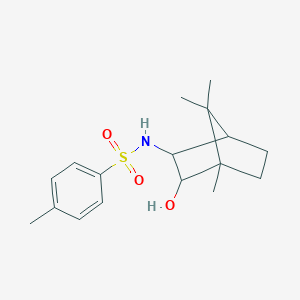
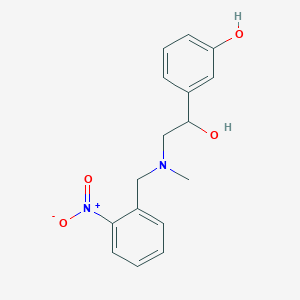
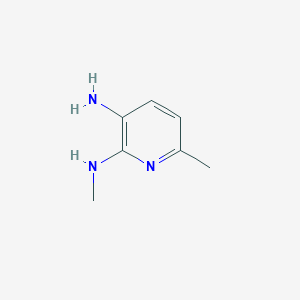
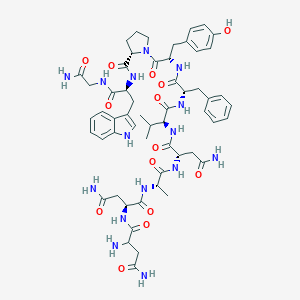
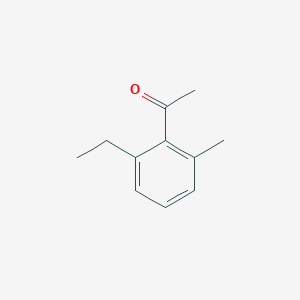
![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)


![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)
